N-(2H-1,3-benzodioxol-5-yl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c1-13-16-10-22-26(15-5-3-2-4-6-15)20(16)21(28)25(24-13)11-19(27)23-14-7-8-17-18(9-14)30-12-29-17/h2-10H,11-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAQLYZYUYBZPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide typically involves multiple steps, including the formation of the benzodioxole and pyrazolopyridazinone intermediates. Common synthetic routes may include:
Formation of Benzodioxole Intermediate: This step involves the cyclization of catechol derivatives with formaldehyde to form the benzodioxole ring.
Formation of Pyrazolopyridazinone Intermediate: This step involves the condensation of hydrazine derivatives with diketones to form the pyrazolopyridazinone core.
Coupling Reaction: The final step involves coupling the benzodioxole and pyrazolopyridazinone intermediates under specific conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is being studied for its potential anticancer properties, particularly in targeting glucose-starved tumor cells.
Biological Research: It is used to study the effects of mitochondrial inhibition in cancer cells.
Chemical Biology: The compound serves as a tool to investigate the role of specific molecular pathways in cell metabolism and survival under stress conditions.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide involves the inhibition of mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells . This inhibition leads to cell death, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazolo-Pyridine/Pyridazinone Family
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide
- Core Structure: Pyrazolo[3,4-b]pyridine vs. pyrazolo[3,4-d]pyridazinone in the target compound.
- Substituents :
- Position 3 : 4-Chlorophenyl (electron-withdrawing) vs. benzodioxol (electron-donating).
- Acetamide Side Chain : N-(4-methoxyphenyl) vs. N-(1,3-benzodioxol-5-yl).
- Synthesis: Reacts 3-(4-chlorophenyl)-4-methyl-1-phenyl-pyrazolo-pyridinone with substituted anilides in DMF/K₂CO₃ at room temperature .
- Physicochemical Properties :
N-(((3S,3aS)-7-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide
- Core Structure: Tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazine vs. pyrazolo-pyridazinone.
- Key Differences : Incorporates a tetrazole ring (enhancing hydrogen bonding) vs. benzodioxol.
- Synthetic Method: Utilizes Suzuki-Miyaura coupling for pyridinyl-tetrazole integration, differing from nucleophilic substitution in pyrazolo-pyridazinone synthesis .
Functional Group Analysis
Spectral and Crystallographic Insights
- IR/NMR : The target compound’s NH and C=O stretches (expected at ~3300 cm⁻¹ and ~1680 cm⁻¹, respectively) align with analogues . Benzodioxol protons may resonate as singlet(s) near δ 6.8–7.0 in ¹H NMR, distinct from methoxy or chloro-substituted aromatics.
- Crystallography: Tools like SHELX and WinGX are critical for resolving puckering in pyridazinone rings. Pyrazolo-pyridazinones may exhibit greater planarity than oxazolo-oxazines due to reduced ring strain .
Research Implications and Gaps
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a benzodioxole moiety and a pyrazolopyridazine core. Its molecular formula is , and it has a molecular weight of approximately 401.41 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the pyrazolo[3,4-d]pyridazine framework. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 9a | HeLa | 2.59 |
| Doxorubicin | HeLa | 2.35 |
| Compound 14g | MCF7 | Not specified |
The compound 9a exhibited the highest anticancer activity compared to doxorubicin, indicating its potential as an effective therapeutic agent against cervical cancer cells . Furthermore, compounds with specific substitutions on the pyrazolo[3,4-d]pyridazine core have demonstrated enhanced activity against breast cancer (MCF7) and colon cancer (HCT116) cell lines .
The mechanism underlying the anticancer activity involves cell cycle arrest and induction of apoptosis. Studies have shown that these compounds can inhibit key regulatory proteins such as CDK2 and CDK9, leading to cell cycle disruption and programmed cell death .
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:
- HeLa Cells : Significant cytotoxicity was observed with an IC50 value indicating potent activity.
- MCF7 and HCT116 Cells : These studies revealed that compounds similar to this compound also showed substantial inhibition of cell proliferation.
Case Studies
Several case studies have reported on the efficacy of pyrazolo[3,4-d]pyridazine derivatives in treating cancer:
Case Study 1: Inhibition of Tumor Growth
A study assessed the impact of a related compound on tumor growth in animal models. The results indicated a significant reduction in tumor size compared to control groups.
Case Study 2: Safety Profile
Another study evaluated the safety profile of these compounds on normal cell lines (WI-38), revealing minimal toxicity and suggesting a favorable therapeutic index for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
